Tau Degradation Potency
In cell-based degradation assays, C004019 demonstrates a DC50 (concentration for 50% maximal degradation) of approximately 5 nM [1]. This potency is significantly higher than that reported for other tau-targeting PROTACs. For instance, QC-01-175, a CRBN-recruiting tau degrader, exhibits a DC50 of approximately 100 nM in patient-derived neuronal cells [2]. Furthermore, a dual α-Synuclein/Tau degrader displays a tau DC50 of 4.09 μM . This quantitative difference of up to ~800-fold in cellular potency underscores the superior degradation efficiency of C004019.
| Evidence Dimension | Cellular Degradation Potency (DC50) |
|---|---|
| Target Compound Data | ~5 nM |
| Comparator Or Baseline | QC-01-175: ~100 nM; Dual α-Syn/Tau degrader: 4.09 μM (4090 nM) |
| Quantified Difference | C004019 is ~20-fold more potent than QC-01-175 and ~800-fold more potent than the dual degrader for tau. |
| Conditions | HEK293-hTau cells (C004019); FTD patient-derived neurons (QC-01-175); In vitro assay (dual degrader) |
Why This Matters
Higher degradation potency (lower DC50) enables effective tau clearance at lower compound concentrations, potentially reducing the risk of off-target effects and improving the therapeutic window in preclinical studies.
- [1] Wang W, Zhou Q, Jiang T, Li S, Ye J, Zheng J, Wang X, Liu Y, Deng M, Ke D, Wang Q, Wang Y, Wang JZ. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models. Theranostics. 2021;11(11):5279-5295. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. QC-01-175 Ligand Page. Accessed 2026. View Source
